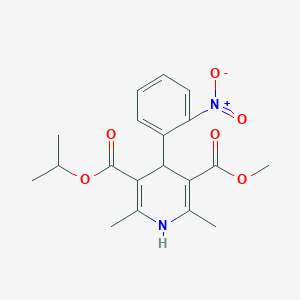![molecular formula C22H17NO6S B280691 4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid](/img/structure/B280691.png)
4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid, also known as AMNSB, is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. In
Mécanisme D'action
4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid inhibits the activity of GAPDH by binding to its active site, which prevents the enzyme from catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This inhibition leads to a decrease in cellular energy production and an increase in oxidative stress, which can ultimately lead to cell death. The anti-inflammatory and antioxidant properties of this compound are thought to be due to its ability to reduce the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth in animal models. It has also been reported to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, this compound has been shown to reduce inflammation in animal models of inflammatory bowel disease and arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid in lab experiments is its specificity for GAPDH, which makes it a useful tool for studying the role of this enzyme in cellular metabolism and disease. However, one limitation is that this compound may have off-target effects on other enzymes or cellular processes, which could complicate data interpretation.
Orientations Futures
There are several future directions for the study of 4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid. One area of interest is the development of this compound derivatives with improved potency and selectivity for GAPDH. Another direction is the investigation of the potential use of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, the mechanisms underlying the anti-inflammatory and antioxidant properties of this compound could be further elucidated to identify new targets for drug development.
Méthodes De Synthèse
4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid has been synthesized using various methods, including the reaction of 3-acetyl-2-methylnaphtho[1,2-b]furan-5-amine and 4-aminobenzenesulfonyl chloride in the presence of triethylamine. Another method involves the reaction of 4-aminobenzenesulfonamide and 3-acetyl-2-methylnaphtho[1,2-b]furan-5-carbonyl chloride in the presence of triethylamine. These methods have been reported to yield this compound with high purity and good yields.
Applications De Recherche Scientifique
4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid has been studied for its potential use in scientific research. It has been shown to inhibit the activity of a protein called glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a role in cellular metabolism and is involved in various diseases, including cancer, Alzheimer's disease, and diabetes. This compound has also been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
Propriétés
Formule moléculaire |
C22H17NO6S |
|---|---|
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
4-[(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C22H17NO6S/c1-12(24)20-13(2)29-21-17-6-4-3-5-16(17)19(11-18(20)21)23-30(27,28)15-9-7-14(8-10-15)22(25)26/h3-11,23H,1-2H3,(H,25,26) |
Clé InChI |
AUNRONFLWIUWDK-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)C(=O)C |
SMILES canonique |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-ditert-butyl-4-[[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280613.png)
![4-[[2-(1,3-benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one](/img/structure/B280614.png)
![2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B280619.png)
![1-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}pyridinium](/img/structure/B280622.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B280623.png)
![3-(Aminocarbonyl)-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B280624.png)

![Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280626.png)


![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B280630.png)
